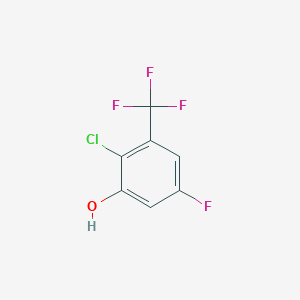

5-氯-4-羟基-3-(三氟甲基)苯硼酸

描述

5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid is a type of boronic acid, which is a class of compounds that have been widely used in organic synthesis and medicinal chemistry . Boronic acids are known to be biochemical reagents that can be used as biological materials or organic compounds for life science-related research . They can be used as reactants in various reactions, such as site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds involve various methods, including the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a boron atom. The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .Chemical Reactions Analysis

Boronic acids can participate in various chemical reactions. For instance, they can be used in Suzuki–Miyaura coupling reactions, which conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . They can also be involved in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by the introduction of the -OCF3 group. The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations . The ortho isomer was found to be the least acidic .科学研究应用

在生物传感器和药物输送中的应用

苯硼酸及其衍生物因其在生物传感和药物输送系统中的潜力而被广泛研究。它们选择性结合二醇的能力使它们适合于构建电化学葡萄糖传感器,为非酶促葡萄糖水平监测提供基础。这种选择性结合也被用于开发可对葡萄糖水平变化做出反应的药物输送系统,使其与糖尿病管理尤其相关。此外,苯硼酸修饰电极因其在检测糖蛋白(例如糖化血红蛋白)方面的潜力而被探索,这对于长期监测糖尿病患者的血糖水平至关重要。这些应用突出了苯硼酸衍生物在开发响应性生物医学设备和治疗剂中的重要性。

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The compound is a type of organoboron reagent, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic synthesis for forming carbon-carbon bonds, which are fundamental in many biochemical pathways and processes .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by various factors, including their chemical structure, the presence of functional groups, and the conditions of the biological system .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid. For instance, the compound is stable under normal conditions but is heat sensitive . Therefore, the temperature of the environment can affect the compound’s stability and its ability to participate in reactions .

安全和危害

Boronic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

未来方向

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the unique properties and wide range of applications of boronic acids, it is expected that many novel applications of these compounds will be discovered in the future .

生化分析

Biochemical Properties

5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid is involved in the synthesis of biologically active molecules . It can interact with various enzymes and proteins, forming stable covalent bonds due to the boronic acid group . The nature of these interactions is largely dependent on the specific biochemical context, but they often involve the formation of boronate esters with diols, commonly found in carbohydrates and other biomolecules .

Cellular Effects

Boronic acids are known to influence cell function through their interactions with various biomolecules . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism through their interactions with proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid involves the formation of covalent bonds with biomolecules, such as proteins and enzymes . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and resistant to degradation, suggesting that this compound could have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways involving 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid are not well-characterized. Boronic acids can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can interact with various transporters or binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid is not well-characterized. It could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

属性

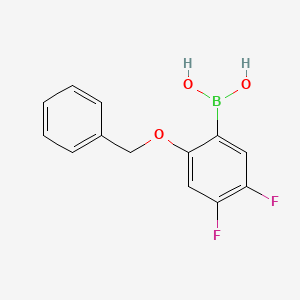

IUPAC Name |

[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-5-2-3(8(14)15)1-4(6(5)13)7(10,11)12/h1-2,13-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDMNISFHNLEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)O)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801176400 | |

| Record name | Boronic acid, B-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801176400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121511-51-9 | |

| Record name | Boronic acid, B-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801176400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。